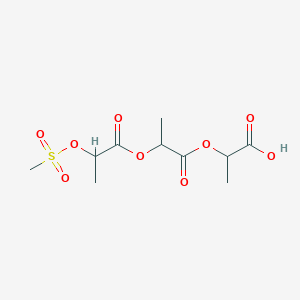

2-((2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoic acid

Description

2-((2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoic acid is a highly specialized organic compound characterized by a tri-esterified propanoic acid backbone with a methylsulfonyloxy substituent. Its structure comprises three consecutive propanoyloxy groups, where the terminal hydroxyl group is replaced by a methylsulfonyloxy moiety. Structural analogs, such as methylsulfonyl-containing pharmaceuticals (e.g., tesaglitazar, a diabetes drug ) and esterified propanoic acid derivatives (e.g., herbicide precursors ), imply possible roles in medicinal or agrochemical contexts.

Properties

Molecular Formula |

C10H16O9S |

|---|---|

Molecular Weight |

312.30 g/mol |

IUPAC Name |

2-[2-(2-methylsulfonyloxypropanoyloxy)propanoyloxy]propanoic acid |

InChI |

InChI=1S/C10H16O9S/c1-5(8(11)12)17-9(13)6(2)18-10(14)7(3)19-20(4,15)16/h5-7H,1-4H3,(H,11,12) |

InChI Key |

NQPNHRNGEHFCAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)OC(=O)C(C)OC(=O)C(C)OS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Esterification and Acylation Approach

- Starting Material: Propanoic acid derivatives, often methyl or ethyl esters.

- Step 1: Esterification of propanoic acid derivatives using acid catalysis (e.g., sulfuric acid) or carbodiimide coupling agents.

- Step 2: Introduction of the methylsulfonyl group via sulfonylation of suitable hydroxyl groups, typically using methylsulfonyl chloride or methylsulfonyl anhydride.

- Step 3: Sequential acylation with acyl chlorides or anhydrides to form the ester linkages connecting the sulfonylated intermediates.

- Step 4: Final deprotection or purification steps, including recrystallization or chromatography.

| Step | Reagents | Solvent | Temperature | Catalyst | Notes |

|---|---|---|---|---|---|

| Esterification | Carboxylic acid + alcohol + H2SO4 | Toluene | Reflux | - | Water removal via Dean-Stark trap |

| Sulfonylation | Methylsulfonyl chloride | Dichloromethane | 0-25°C | Pyridine | Anhydrous conditions preferred |

| Acylation | Acyl chloride/anhydride | Dichloromethane | 0-25°C | Base (e.g., triethylamine) | Controlled addition to prevent side reactions |

Enzymatic or Catalytic Routes

While less common for such complex molecules, enzymatic methods or catalytic hydrogenation may be employed for specific steps, especially for stereochemical control or to reduce impurities.

Multi-Step Synthesis via Intermediates

Research indicates that the synthesis often proceeds through intermediates such as:

- 3-Hydroxy-2,2-dimethylpropionic acid methyl ester derivatives (as described in) which are then modified to introduce the sulfonyl group.

- Hydrazide intermediates (from ester hydrolysis and subsequent hydrazide formation) as precursors for further functionalization.

Exemplary Synthesis Pathway from Literature

Based on the detailed procedures in the literature, a typical synthesis pathway involves:

- Preparation of methyl 3-hydroxy-2,2-dimethylpropanoate via esterification of the corresponding acid.

- Conversion to the hydrazide derivative through reaction with hydrazine hydrate, providing a reactive intermediate for further modifications.

- Sulfonylation of the hydroxyl group with methylsulfonyl chloride, yielding the methylsulfonyl ester.

- Sequential acylation with appropriate acyl chlorides to form the ester linkages, resulting in the target compound.

Example Reaction Scheme:

Propanoic acid derivative → Esterification → Methyl 3-hydroxy-2,2-dimethylpropanoate

Methyl ester + Hydrazine hydrate → Hydrazide intermediate

Hydrazide + Methylsulfonyl chloride → Sulfonylated hydrazide

Sulfonylated intermediate + Acyl chlorides → Final compound

Data Table: Summary of Key Reaction Conditions

Additional Considerations and Optimization

- Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Purification: Recrystallization from ethanol or chromatography ensures purity.

- Yield Optimization: Controlled addition of reagents, inert atmosphere conditions, and temperature regulation improve yields.

Chemical Reactions Analysis

2-((2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-((2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoic acid involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

- Tesaglitazar’s structure includes an ethoxy group and aromatic phenyl rings, enhancing receptor targeting for diabetes . The target compound lacks aromaticity but features multiple ester linkages, which may prioritize hydrolytic stability or solubility modulation.

Esterified Propanoic Acid Derivatives

Key Differences :

- The target compound’s tri-ester structure contrasts with simpler mono-substituted derivatives, suggesting slower hydrolysis kinetics and extended metabolic half-life.

Phenoxypropanoic Acid Herbicides

Key Differences :

- Herbicidal analogs prioritize phenoxy groups for plant hormone mimicry, whereas the target compound’s methylsulfonyloxy group may confer distinct biochemical interactions (e.g., sulfonation pathways). The absence of aromatic chlorination or fluorination reduces environmental persistence concerns compared to MCPP or haloxyfop .

Research Findings and Data Gaps

Synthetic Pathways: No direct synthesis routes for the target compound were identified. Methylsulfonyl introduction typically involves sulfonic acid esterification, as seen in tesaglitazar .

Toxicity : Analogs like MCPP exhibit significant health hazards (e.g., systemic toxicity ), but the target compound’s safety profile remains unstudied.

Stability: Ester hydrolysis rates for tri-ester systems are likely slower than mono-esters (e.g., ibuprofen derivatives ), but experimental data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.